N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide
Description
The compound N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin aromatic system, an oxalamide backbone, and a dimethylamino-propyl side chain. The benzodioxin moiety is known for its electron-rich aromatic system, which may enhance π-π stacking interactions, while the dimethylamino group could improve solubility and bioavailability .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(dimethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-18(2)7-3-6-16-14(19)15(20)17-11-4-5-12-13(10-11)22-9-8-21-12/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITQVAAFWUKRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide typically begins with the preparation of the dihydrobenzo[b][1,4]dioxin core. This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by a series of reactions including azidation, Curtius rearrangement, and hydrolysis . The resulting intermediate is then reacted with oxalyl chloride and 3-(dimethylamino)propylamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- Benzodioxin Derivatives: O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine () shares the benzodioxin core but lacks the oxalamide and dimethylamino groups. Its hydroxylamine group enables reactivity in oxidation or coordination reactions . 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () incorporates a dimethylamino-methylphenyl group and a pyridine ring, differing in the linkage (amine vs. oxalamide) .
Oxalamide/Amide Analogs :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an amide bond and a hydroxyl group, serving as an N,O-bidentate ligand for metal catalysis. The absence of a benzodioxin system limits aromatic interactions .
- Propanil (N-(3,4-dichlorophenyl) propanamide) () is a simple amide herbicide with a dichlorophenyl group, contrasting with the target compound’s benzodioxin and tertiary amine features .
Physicochemical Properties
*Estimated based on analogs.
Functional and Application Comparisons
- Catalytic Potential: ’s benzamide derivative demonstrates utility as a directing group in metal-catalyzed C–H activation. The target compound’s oxalamide group may similarly coordinate metals, but its benzodioxin system could alter reactivity compared to simpler amides .
- Biological Activity: Propanil’s herbicidal activity relies on its dichlorophenyl group disrupting plant metabolism.
- Solubility and Bioavailability: The dimethylamino-propyl side chain in the target compound (analogous to ) likely enhances water solubility compared to purely aromatic analogs like propanil .
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. The biological activity of this compound is primarily evaluated through its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 409.5 g/mol. The compound's structure is characterized by the following features:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its diverse biological activities.
- Oxalamide functional group : Contributes to the compound's potential pharmacological effects.
Preliminary studies suggest that this compound may exhibit significant biological activity through various mechanisms:
- PARP Inhibition : Similar compounds containing the dihydrobenzo[b][1,4]dioxin structure have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, related compounds have shown IC50 values ranging from 0.082 μM to 12 μM against PARP1, indicating potent inhibitory effects .
- Receptor Binding : Interaction studies using molecular docking simulations have indicated favorable binding affinities with several biological targets, including alpha-glucosidase and acetylcholinesterase. These interactions suggest potential applications in treating metabolic disorders and neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
- PARP1 Inhibitors : Research has demonstrated that modifications to the dihydrobenzo[b][1,4]dioxin structure can enhance PARP1 inhibition. For example, a study identified lead compounds with IC50 values significantly lower than those of earlier analogs .
- Anticancer Activity : Compounds derived from similar scaffolds have been evaluated for their anticancer properties. The ability to inhibit DNA repair mechanisms makes these compounds promising candidates for cancer therapeutics .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary assessments suggest moderate solubility and favorable absorption characteristics, which are crucial for effective therapeutic applications.
Data Table
Here is a summary of key findings related to the biological activity of this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| IC50 against PARP1 | Ranges from 0.082 μM to 12 μM |
| Target Enzymes | PARP1, Alpha-glucosidase |
| Potential Applications | Anticancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
